(1-¹³C)Aniline is a stable isotope-labeled aromatic amine where the carbon atom bonded to the amino group (the C1 or ipso-carbon) is replaced with its ¹³C isotope. This specific labeling makes it an indispensable tool for mechanistic studies, particularly in polymerization, and for tracing metabolic or environmental degradation pathways using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [REFS-1, REFS-2] Unlike unlabeled aniline, the ¹³C label at the C1 position allows for the unambiguous tracking of this specific carbon atom through complex chemical transformations, providing data that is unobtainable with the natural abundance compound.
Substituting (1-¹³C)Aniline with unlabeled aniline is not feasible for any application requiring the tracing of the ipso-carbon's fate during a reaction. For mechanistic analysis via ¹³C NMR, the signal from the natural abundance ¹³C (approx. 1.1%) is too weak and indistinguishable from other carbons in complex mixtures like oligomers or polymers, rendering the analysis inconclusive. [1] While other labeled anilines exist, such as (¹⁵N)Aniline or uniformly ¹³C-labeled aniline, they answer different experimental questions. (¹⁵N)Aniline tracks the nitrogen atom, and uniformly labeled aniline is significantly more expensive and unnecessarily complex if only the C1 position's reactivity is under investigation. Therefore, for targeted studies on ipso-carbon reactions, position-specific (1-¹³C)Aniline is the only procurement choice that provides the required data with maximum cost-efficiency.
In studies of polyaniline (PANI) formation, the use of unlabeled aniline yields complex ¹³C NMR spectra where the signals for the numerous unprotonated carbons in the polymer backbone are difficult to assign unambiguously. [1] The use of (1-¹³C)Aniline as a precursor provides a targeted and significantly enhanced signal for the C1 carbon. This allows researchers to track its chemical shift changes and coupling patterns, which is critical for distinguishing between proposed reaction pathways, such as head-to-tail vs. irregular couplings, and identifying branching points—details that are obscured in the spectra of polymers made from natural abundance aniline.
| Evidence Dimension | Clarity of Mechanistic Data in NMR |
| Target Compound Data | Provides a specific, high-intensity signal for the C1 carbon, enabling clear tracking of its transformation during polymerization. |
| Comparator Or Baseline | Unlabeled Aniline: Produces a complex ¹³C NMR spectrum with low-intensity signals for unprotonated carbons, leading to ambiguous assignments and unresolved mechanistic questions. [<a href="https://doi.org/10.1016/0032-3861(92)90772-S" target="_blank">1</a>] |
| Quantified Difference | Qualitative but definitive: Enables mechanistic conclusions that are otherwise unattainable. |
| Conditions | Solution-state ¹³C NMR analysis of polyaniline synthesized via oxidative polymerization. |
For researchers developing novel conducting polymers or optimizing synthesis conditions, procuring (1-¹³C)Aniline is essential for gaining precise structural and mechanistic insights that guide material design.
Anilide-based compounds are common environmental contaminants, and their degradation pathways are of significant interest. [1] Studies on the microbial or chemical degradation of aniline rely on tracking the fate of the aromatic ring. Using (1-¹³C)Aniline allows for the definitive identification of metabolites where the ipso-carbon is retained, modified, or cleaved from the ring, as detected by ¹³C NMR or MS. In contrast, studies with unlabeled aniline can only identify general degradation products without confirming the specific fate of the C1 position, making it difficult to distinguish between, for example, pathways involving initial ipso-hydroxylation versus those that preserve the C-N bond.
| Evidence Dimension | Metabolic Pathway Resolution |
| Target Compound Data | Allows unambiguous tracking of the C1-carbon, enabling confirmation of specific degradation steps like ipso-substitution or ring cleavage. |
| Comparator Or Baseline | Unlabeled Aniline: Metabolite identification relies on matching mass fragments or retention times, but cannot prove the specific origin of each carbon atom in the product, leaving the reaction mechanism ambiguous. [<a href="https://doi.org/10.1139/m72-300" target="_blank">1</a>] |
| Quantified Difference | Binary: Enables pathway elucidation (possible) vs. speculation based on identified products (not definitive). |
| Conditions | Analysis of aniline degradation products in microbial cultures or environmental samples using NMR or LC-MS. |
This compound is a required purchase for environmental agencies and researchers needing to build accurate models of pollutant fate and persistence or to study the metabolic processing of aniline-containing xenobiotics.
When synthesizing a larger molecule where only the aniline-derived ipso-carbon needs to be labeled for subsequent analysis, (1-¹³C)Aniline is the most economically viable precursor. The alternative, Aniline-¹³C₆, introduces five additional, and often unnecessary, labeled carbons at a significantly higher procurement cost. For example, in synthesizing a labeled drug candidate to study a specific metabolic N-dealkylation followed by ipso-hydroxylation, only the C1 label is required to track the key transformation. Using the uniformly labeled version provides no additional critical information for this specific problem but substantially increases the material cost of the synthesis campaign.
| Evidence Dimension | Cost-Effectiveness for Targeted Labeling |
| Target Compound Data | Provides the specific single ¹³C label required for tracking ipso-carbon chemistry. |
| Comparator Or Baseline | Aniline-¹³C₆ (Uniformly Labeled): Provides six ¹³C labels, five of which may be superfluous for the research question, at a higher purchase price. |
| Quantified Difference | Significant cost reduction by purchasing only the required isotopic label, avoiding the expense of five unnecessary labeled positions. |
| Conditions | Multi-step synthesis of a complex molecule requiring a ¹³C label on the aniline-derived ipso-carbon. |
For process chemists and research groups with budget constraints, selecting (1-¹³C)Aniline over uniformly labeled alternatives is a critical procurement decision that optimizes resource allocation without compromising data quality for targeted mechanistic studies.
This compound is the right choice for research focused on understanding the precise mechanism of aniline's oxidative polymerization. The ¹³C label at the C1 position allows for direct observation of bond formation and structural defects (e.g., branching) in the polymer backbone via ¹³C NMR, which is not possible with unlabeled aniline. [1]
For environmental scientists studying the fate of aniline-derived herbicides or industrial chemicals, (1-¹³C)Aniline is essential. It serves as a tracer to determine whether microbial degradation proceeds via ring-opening, ipso-substitution, or other pathways by tracking the labeled carbon into various metabolic intermediates. [2]
When developing new synthetic methods involving aniline, such as C-N coupling or electrophilic aromatic substitution, this compound can be used to trace the fate of the ipso-carbon. This is particularly useful for identifying and confirming the structure of unexpected rearrangement products or transient intermediates.
In the synthesis of analytical standards for pharmaceutical development, labeling a specific carbon is often required for use in quantitative mass spectrometry (e.g., isotope dilution assays). If the ipso-carbon is the desired labeling site for metabolic stability or fragmentation analysis, (1-¹³C)Aniline is a more cost-effective and synthetically direct precursor than uniformly labeled alternatives.
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard